molecular formula C6H13NO B167219 (R)-2-Ethylmorpholine CAS No. 1313176-45-2

(R)-2-Ethylmorpholine

Cat. No. B167219
CAS RN: 1313176-45-2
M. Wt: 115.17 g/mol
InChI Key: RGNFMQJLAOONTP-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Ethylmorpholine, also known as (R)-2-EM, is a cyclic organic compound that has gained attention in scientific research due to its unique chemical properties. It is a chiral molecule, meaning it has a non-superimposable mirror image. This property has made it useful in various applications, including as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. In

Scientific Research Applications

Photophysical Behavior and Non-Covalent Interactions in Zinc Complexes

Research involving (R)-2-ethylmorpholine focuses on its role in the synthesis of dinuclear zinc(II) complexes to study the influence of para substituents on photophysical behavior and non-covalent interactions. These zinc complexes, derived from ligands including N-ethylmorpholine, exhibit unique fluorescence and phosphorescence properties controlled by para substitution. The study provides insights into the structural diversity and photophysical properties of these complexes, highlighting the significance of non-covalent interactions facilitated by the this compound moiety (Chakraborty et al., 2015).

Stereoselective Synthesis

This compound plays a critical role in the stereoselective synthesis of ethyl (R)-4-chloro-3-hydroxybutyrate, a precursor in the production of pharmacologically important compounds. The synthesis involves asymmetric hydrogenation, highlighting the compound's utility in facilitating enantioselective reactions. This application demonstrates its importance in fine chemical synthesis and the pharmaceutical industry, providing a pathway to produce optically pure products (Kluson et al., 2019).

Surface Modification and Adhesion Improvement

In the field of materials science, this compound derivatives have been utilized in the surface treatment of rubber materials to enhance adhesion properties. The treatment involves chlorination processes that modify the rubber surface, improving its compatibility with adhesives. This application underscores the compound's utility in modifying material surfaces for industrial applications, particularly in improving the adhesion properties of synthetic rubbers (Romero-Sánchez et al., 2000).

Catalysis and Organic Synthesis

This compound is involved in the synthesis of novel compounds through catalytic processes, such as the rhodium(II) acetate-catalyzed carbene insertion. These studies highlight its role in facilitating the development of new methodologies for organic synthesis, contributing to the advancement of pharmaceutical and fine chemical production. The versatility of this compound in catalysis showcases its potential in creating bioactive compounds of interest to the pharmaceutical industry (Trstenjak et al., 2013).

Gas Absorption and Separation Processes

Recent studies have also explored the application of this compound derivatives in gas absorption and separation processes. These studies involve the synthesis of carboxylate protic ionic liquids containing this compound for the absorption of gases like H2S. The low cost and viscosity of these ionic liquids, combined with their effective gas absorption properties, demonstrate the potential of this compound derivatives in environmental and industrial processes aimed at gas purification and separation (Zhao et al., 2018).

properties

IUPAC Name

(2R)-2-ethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-2-6-5-7-3-4-8-6/h6-7H,2-5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNFMQJLAOONTP-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649702
Record name (2R)-2-Ethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1313176-45-2
Record name (2R)-2-Ethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.